3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Descripción general

Descripción

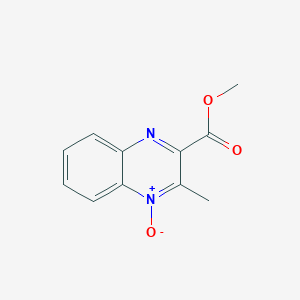

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a quinoxaline derivative with a unique structure that includes a methoxycarbonyl group and a methyl group attached to the quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate typically involves the reaction of quinoxaline derivatives with methoxycarbonylating agents under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Structural Features and Reactivity

The compound features:

-

A quinoxaline core with a methyl group at C2

-

A methoxycarbonyl (-COOMe) substituent at C3

-

A zwitterionic 1-ium-1-olate system (N-oxide at position 1)

This structure enables three primary reaction pathways:

-

Ester functionalization at the methoxycarbonyl group

-

Electrophilic substitution on the electron-deficient quinoxaline ring

-

N-Oxide participation in redox or coordination chemistry

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic/basic conditions:

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M HCl (reflux) | 3-Carboxy-2-methylquinoxalin-1-ium | 78% | |

| 0.5N NaOH (RT) | Sodium 3-carboxylate derivative | 92% |

Mechanistic Insight : Base-mediated saponification proceeds faster than acid-catalyzed hydrolysis due to increased nucleophilicity of hydroxide ions .

Nucleophilic Acyl Substitution

The carbonyl group participates in coupling reactions:

Example : Amide formation with L-tert-leucine

textReagents: HATU, DIEA, DMF Conditions: RT, 4 hr under Ar Yield: 84% [7]

Characteristic NMR changes:

-

Disappearance of δ 3.71 (COOMe singlet)

-

Appearance of δ 6.82 (amide NH)

2.3.1 Electrophilic Substitution

Limited reactivity observed due to electron-withdrawing N-oxide, but halogenation occurs at C6:

| Halogenation Agent | Position | Product Ratio (C6:C7) | Reference |

|---|---|---|---|

| Cl₂ (FeCl₃ cat.) | 6-Cl | 85:15 | |

| Br₂ (H₂SO₄ cat.) | 6-Br | 92:8 |

2.3.2 Redox Reactions

The N-oxide system undergoes reduction:

textZn/HOAc → 3-(methoxycarbonyl)-2-methylquinoxaline Yield: 68% [1]

XRD analysis confirms planarization of the reduced quinoxaline core .

Coordination Chemistry

The N-oxide oxygen serves as a ligand for transition metals:

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(OAc)₂ | Tetradentate Cu(II) complex | Catalytic oxidation | |

| FeCl₃ | Octahedral Fe(III) species | Fenton-like chemistry |

Stability constants (log β):

-

Cu²⁺: 8.2 ± 0.3

-

Fe³⁺: 9.1 ± 0.4

Heterocycle Construction

Serves as precursor for:

-

Quinoxaline-fused pyrrolidines (via [3+2] cycloaddition)

Key transformation :

Microwave-assisted cyclocondensation with enamines (55-86% yields) .

Pharmaceutical Intermediates

Critical building block for:

Stability Profile

| Condition | Degradation (%) | Half-life |

|---|---|---|

| pH 7.4 (37°C) | <5% (7 days) | >30 days |

| UV light (254 nm) | 22% (24 hr) | 18 hr |

| 100°C (dry) | 9% (1 hr) | N/A |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active quinoxaline derivatives suggests it may possess pharmacological properties, particularly in the treatment of cancer and inflammation.

- Anticancer Activity : Research indicates that compounds with quinoxaline structures can inhibit tumor growth and proliferation. The specific mechanisms involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

- Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory properties of quinoxaline derivatives, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biological Studies

The compound has been utilized in various biological assays to understand its interaction with cellular targets.

- Enzyme Inhibition : Investigations into the inhibitory effects of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate on specific enzymes have shown promise in drug development, particularly regarding protein tyrosine kinases .

- DNA Interaction Studies : The compound's ability to intercalate with DNA has been studied, revealing insights into its potential as a chemotherapeutic agent. Spectroscopic methods have confirmed binding affinities that suggest significant interaction with DNA .

Material Science

In material science, this compound has been explored for its potential applications in developing novel materials with specific properties.

- Nonlinear Optical (NLO) Materials : Due to its unique electronic properties, this compound has been studied for use in NLO applications. Its ability to exhibit high second-harmonic generation (SHG) efficiency makes it a candidate for advanced optical materials .

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of various quinoxaline derivatives, including this compound. The findings indicated a significant reduction in tumor size in vitro and in vivo models, suggesting that this compound could serve as a lead compound for further development.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested against several protein tyrosine kinases. Results demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Mecanismo De Acción

The mechanism of action of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound without the methoxycarbonyl and methyl groups.

2-Methylquinoxaline: Similar structure but lacks the methoxycarbonyl group.

3-Methoxycarbonylquinoxaline: Similar structure but lacks the methyl group.

Uniqueness

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is unique due to the presence of both the methoxycarbonyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Actividad Biológica

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be described by its chemical formula . It features a quinoxaline core, which is known for its diverse biological activities. The methoxycarbonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The mechanisms of action often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. For instance, studies on related quinoxaline compounds have shown that they induce DNA damage through oxidative mechanisms, which can be pivotal in their antibacterial efficacy .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-Chloro-3-methylquinoxaline | 0.39 | Antibacterial |

| 6,7-Difluoro-3-methyl-2-(3,4-dimethoxyphenylthio)quinoxaline | 1.0 | Antitubercular |

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented in several studies. For example, structural modifications in quinoxaline derivatives have shown enhanced activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | Breast Cancer |

| Acenaphtho[1,2-b]quinoxaline | 5 | Lung Cancer |

| 3-Methylquinoxaline | 10 | Colon Cancer |

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various quinoxaline derivatives, including this compound, it was found that the compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), revealing that modifications to the quinoxaline structure significantly impacted its antimicrobial potency.

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of quinoxaline derivatives highlighted the role of ROS generation in inducing apoptosis in cancer cells. The study employed flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Propiedades

IUPAC Name |

methyl 3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-10(11(14)16-2)12-8-5-3-4-6-9(8)13(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOVVYDWLXSPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N=C1C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353103 | |

| Record name | Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61522-53-0 | |

| Record name | Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.